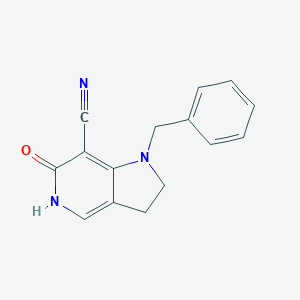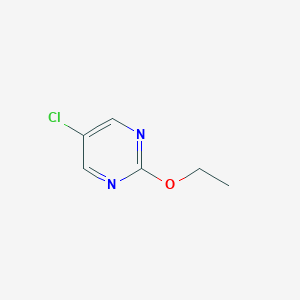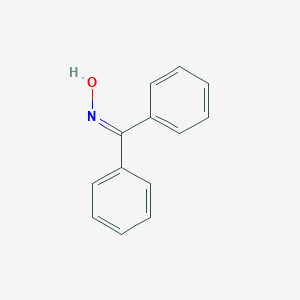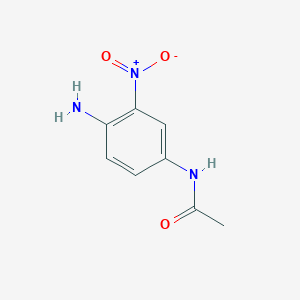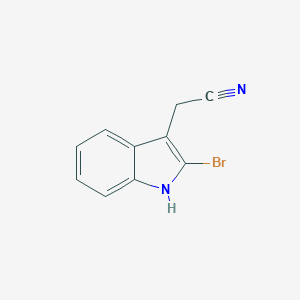
1H-Indole-3-acetonitrile, 2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetonitrile, 2-bromo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 2-bromoindole-3-acetonitrile and is a derivative of indole. It has been studied for its potential use in the synthesis of various compounds and its applications in scientific research.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-acetonitrile, 2-bromo- is not well understood. However, it is believed to act as a nucleophile, which can react with electrophilic molecules to form new compounds. This mechanism of action has been studied extensively in the synthesis of various compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-Indole-3-acetonitrile, 2-bromo- are not well understood. However, it has been studied for its potential use in the development of new drugs and therapies. It has also been studied for its potential use in the treatment of various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indole-3-acetonitrile, 2-bromo- in lab experiments include its potential use in the synthesis of various compounds and its applications in scientific research. However, its limitations include its complex synthesis process and the need for specific conditions to ensure the desired product is obtained.
Orientations Futures
There are several future directions for the study of 1H-Indole-3-acetonitrile, 2-bromo-. These include its potential use in the development of new drugs and therapies, its applications in the synthesis of various compounds, and its potential use in the development of new analytical techniques. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1H-Indole-3-acetonitrile, 2-bromo- is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromoindole and acetonitrile in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to ensure the desired product is obtained.
Applications De Recherche Scientifique
1H-Indole-3-acetonitrile, 2-bromo- has several potential applications in scientific research. It has been studied for its use in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use in the development of new analytical techniques.
Propriétés
Numéro CAS |
106050-92-4 |
|---|---|
Nom du produit |
1H-Indole-3-acetonitrile, 2-bromo- |
Formule moléculaire |
C10H7BrN2 |
Poids moléculaire |
235.08 g/mol |
Nom IUPAC |
2-(2-bromo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2 |
Clé InChI |
JZYCINFSLNJNEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
Synonymes |
(2-bromo-1H-indol-3-yl)-acetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



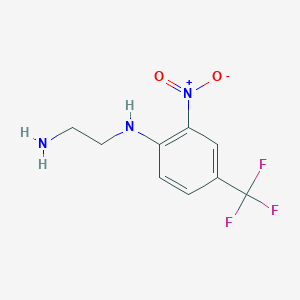
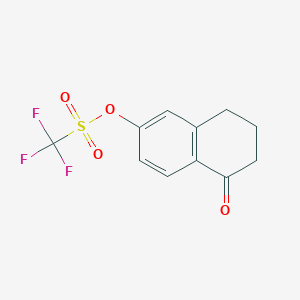
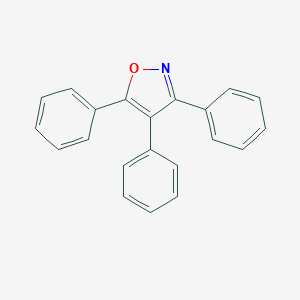
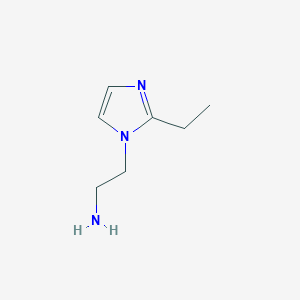
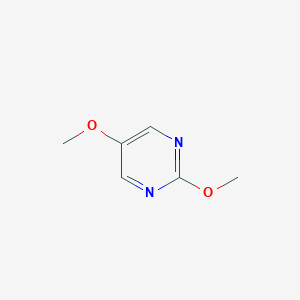
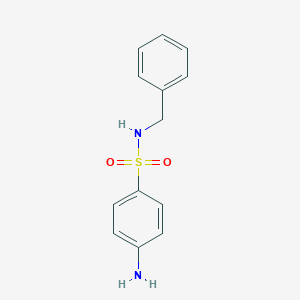
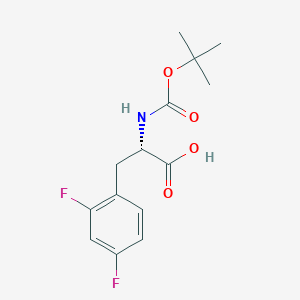
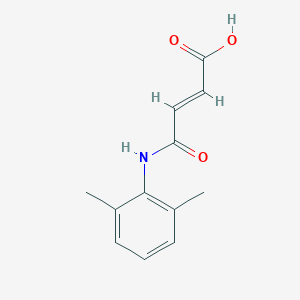
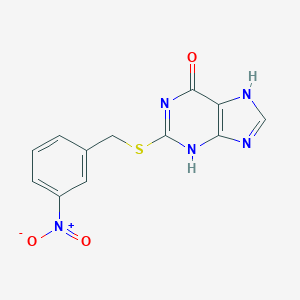
![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
